tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15887721
Molecular Formula: C17H24ClNO2
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24ClNO2 |
|---|---|
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | tert-butyl 4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11H2,1-3H3 |
| Standard InChI Key | PPXOIJWTARSWSB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl 4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate, reflects its three-dimensional structure: a six-membered piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 3-chlorobenzyl moiety. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications .
Key structural identifiers include:
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Standard InChI:
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-9-7-15(8-10-19)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12H2,1-3H3
Physicochemical Characteristics
Experimental data from synthesis reports indicate the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 309.83 g/mol | |
| Solubility | Not experimentally determined | |
| Boiling/Melting Points | Not reported | – |
The absence of solubility data underscores the need for further experimental characterization. Computational models predict moderate lipophilicity (), suggesting preferential partitioning into lipid membranes.
Synthetic Methodologies
Key Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. A representative protocol involves:
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Boc Protection: Piperidine is reacted with di-tert-butyl dicarbonate to install the Boc group at the 1-position.
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Benzylation: The 4-position is functionalized via alkylation with 3-chlorobenzyl bromide under basic conditions (e.g., NaH/DMF) .
Example Synthesis (adapted from ):
A suspension of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and potassium tert-butoxide (6.2 g, 55.6 mmol) in dimethyl sulfoxide (200 mL) was treated with 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol). After stirring at 20°C for 1 hour, the mixture was extracted with ethyl acetate, dried, and purified via silica chromatography to yield the target compound (60% yield) .
Optimization Challenges
Reaction yields vary significantly (17–74%) depending on steric hindrance and leaving group efficacy . For instance, Mitsunobu reactions employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine achieved 62% yield when coupling with bromonitropyridine derivatives .
Research Findings and Applications
Pharmacokinetic Synergy
In combination therapies targeting bacterial electron transport chains (ETC), piperidine derivatives like this compound exhibit synergistic effects with cytochrome bc inhibitors. For example, co-administration with bedaquiline reduced M. tuberculosis viability by 99% in murine models .
Structure-Activity Relationships (SAR)
Critical SAR insights include:
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Piperidine Substitution: Bulkier substituents at the 4-position improve metabolic stability but reduce blood-brain barrier penetration.
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Chlorine Positioning: Para-chloro analogs show 3-fold higher MenA affinity than meta-substituted derivatives .
Future Directions and Challenges
Targeted Modifications
Ongoing research aims to replace the Boc group with bioisosteres (e.g., carbamates, ureas) to enhance bioavailability. Preliminary simulations indicate that replacing tert-butyl with cyclopropoxycarbonyl could reduce hepatic clearance.
Toxicological Profiling
No acute toxicity data exist for this compound. Standard assays (e.g., Ames test, hERG inhibition) are recommended to evaluate mutagenic and cardiotoxic risks before preclinical trials.
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